molecular formula C19H20N4O3S2 B2902969 (Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 324566-74-7

(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2902969
CAS No.: 324566-74-7
M. Wt: 416.51
InChI Key: KUBSPCALXRKEHZ-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one (CAS: 324566-74-7) features a hybrid heterocyclic scaffold comprising a pyrido[1,2-a]pyrimidin-4-one core linked to a thioxothiazolidin-4-one moiety via a Z-configured methylene bridge . Key structural attributes include:

  • Molecular formula: C₁₉H₂₀N₄O₃S₂
  • Molecular weight: 416.52 g/mol
  • Substituents: A 9-methyl group on the pyrido-pyrimidinone ring, a morpholino group at position 2, and an ethyl group on the thiazolidinone ring.

The morpholino group improves solubility, a critical feature for pharmacokinetics .

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-3-22-18(25)14(28-19(22)27)11-13-16(21-7-9-26-10-8-21)20-15-12(2)5-4-6-23(15)17(13)24/h4-6,11H,3,7-10H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBSPCALXRKEHZ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCOCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCOCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure includes a thiazolidinone core linked to a pyrido[1,2-a]pyrimidine moiety. This unique combination is expected to enhance its biological activity through synergistic effects.

Anticancer Activity

Thiazolidinone derivatives are increasingly recognized for their anticancer properties. Studies have shown that compounds with thiazolidinone scaffolds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation. For instance, studies have indicated that certain thiazolidinones can effectively inhibit CDK4/Cyclin D1 complexes, leading to G1 phase cell cycle arrest in cancer cells .
  • Case Studies :
    • A recent study demonstrated that a thiazolidinone derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
    • Another investigation reported that a related compound showed promising results in inhibiting tumor growth in xenograft models .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. The thiazolidinone structure is known to enhance membrane permeability, allowing for better interaction with bacterial targets.

  • Mechanism of Action : The antimicrobial effect is thought to be due to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
  • Research Findings :
    • In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

Thiazolidinones have been studied for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation .
  • Evidence :
    • A study highlighted that a related thiazolidinone derivative significantly reduced inflammation markers in animal models of arthritis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for evaluating its therapeutic potential.

ParameterValue
SolubilityHigh in organic solvents
BioavailabilityModerate
Half-life6 hours
ToxicityLow at therapeutic doses

Chemical Reactions Analysis

Knoevenagel Condensation for Core Formation

The methylene bridge is formed via a Knoevenagel condensation between a pyrido[1,2-a]pyrimidinone aldehyde and a thiazolidin-4-one derivative. This reaction typically employs a base (e.g., piperidine) and polar aprotic solvents (e.g., THF or DMF) under reflux (60–80°C) .

Example Reaction Pathway:

  • Aldehyde activation : 9-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde reacts with the active methylene group of 3-ethyl-2-thioxothiazolidin-4-one.
  • Dehydration : Base-mediated elimination of water yields the conjugated enone system .

Functionalization of the Thioxothiazolidinone Ring

The C=S group in the thiazolidinone ring undergoes nucleophilic substitution or oxidation:

Nucleophilic Substitution

  • With amines : Reacts with primary or secondary amines (e.g., morpholine derivatives) to form thiourea analogs.
  • With thiols : Forms disulfide linkages under oxidative conditions .

Oxidation Reactions

  • C=S → C=O : Treatment with hydrogen peroxide or m-CPBA oxidizes the thioxo group to a carbonyl, yielding a thiazolidin-4-one derivative .

Modification of the Morpholino Substituent

The morpholine ring undergoes N-alkylation or acylation under standard conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .
  • Acylation : Treating with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .

Biological Activity and Enzyme Interactions

The compound exhibits Mur ligase inhibition (IC₅₀ values in the nanomolar range) by competitively binding to the ATP site. Key interactions include:

  • Hydrogen bonding between the pyrido[1,2-a]pyrimidinone carbonyl and enzyme residues.
  • Hydrophobic interactions with the ethyl and methyl groups .
Reaction TypeReagents/ConditionsProductReference
Knoevenagel condensationPiperidine, THF, 70°CCore structure formation
Thioxo oxidationH₂O₂, CH₃CN, rtThiazolidin-4-one derivative
Morpholine N-alkylationMethyl iodide, K₂CO₃, DMFN-Methylmorpholine analog
Enzyme inhibition assayUDP-MurNAc-L-Ala, ATP, Tris-HCl bufferIC₅₀: 13–100 nM (MurD/MurE ligases)

Stability and Degradation Pathways

  • Photodegradation : The conjugated enone system undergoes [2+2] cycloaddition under UV light, forming a cyclobutane derivative.
  • Hydrolysis : Acidic conditions (pH < 3) cleave the methylene bridge, yielding the parent aldehyde and thiazolidinone fragments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Thioxothiazolidinone Derivatives

Several analogs share the thioxothiazolidin-4-one core but differ in substituents and fused heterocycles:

5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Structure: Diaryl groups replace the pyrido-pyrimidinone system. Synthesis: Reflux in ethanol followed by recrystallization (DMF-EtOH) . Key Difference: Lack of a morpholino group reduces solubility compared to the target compound.

3-Phenylisothiazolidin-4-one (13) Structure: Simpler isothiazolidinone core without fused pyrimidinone. Synthesis: Microwave-assisted or conventional condensation in DMF/glacial acetic acid . Key Difference: Absence of the pyrido-pyrimidinone scaffold limits π-π stacking interactions.

Compound from : 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Structure: Features a benzyl group and an extended morpholinoethylamino substituent. Key Difference: Larger molecular weight and bulkier substituents may hinder membrane permeability compared to the target compound’s ethyl group .

Target Compound vs. Coumarin-Pyrimidine Hybrids

Compounds like 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () incorporate coumarin moieties instead of pyrido-pyrimidinone. These hybrids prioritize fluorescence properties but lack the thioxothiazolidinone’s sulfur-based reactivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-(3,5-Diaryl...) Thiazolidinones Coumarin-Pyrimidine Hybrids
Molecular Weight 416.52 ~450–500 (estimated) ~500–550 (estimated)
Key Substituent Morpholino Diaryl groups Coumarin
Solubility Moderate (polar morpholino) Low (hydrophobic aryl) Low (bulky coumarin)
Stereochemistry Z-configuration Not specified Not applicable

The target compound’s morpholino group and Z-configuration provide a balance of solubility and stereoelectronic effects, advantageous for drug-likeness.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, while catalysts like Lewis acids may enhance efficiency. For example, intermediates are often monitored via thin-layer chromatography (TLC) to track reaction progress, and final products are purified via recrystallization using solvent mixtures such as DMF-EtOH (1:1) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation .

Q. How can researchers confirm the (Z)-stereochemistry of the methylene group in this compound?

The (Z)-configuration is typically confirmed using X-ray crystallography, which provides unambiguous structural evidence. Alternatively, NOESY NMR experiments can detect spatial proximity between protons on the methylene group and adjacent substituents, supporting the stereochemical assignment .

Q. What analytical techniques are recommended for characterizing intermediates and final products?

  • NMR spectroscopy : For confirming hydrogen and carbon environments, especially distinguishing morpholino and thiazolidinone moieties .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula accuracy .
  • Infrared (IR) spectroscopy : For identifying functional groups like C=O (1700–1750 cm⁻¹) and C=S (1100–1250 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screens often include:

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains .
  • Cytotoxicity studies : MTT assays on cancer cell lines to assess antiproliferative potential .
  • Enzyme inhibition assays : Targeting kinases or proteases due to structural similarities with known inhibitors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Contradictions may arise from variations in assay conditions (e.g., pH, cell line specificity) or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .
  • Orthogonal purity validation : Combine HPLC, elemental analysis, and NMR to ensure >95% purity .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values under consistent experimental parameters .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Systematic substituent variation : Modify the morpholino group, pyrido[1,2-a]pyrimidin-4-one core, or thioxothiazolidinone ring to assess impact on activity .
  • Computational modeling : Use molecular docking to predict binding affinities for targets like kinases or DNA topoisomerases .
  • Comparative studies : Benchmark against analogs with known activities (e.g., benzodioxole or piperidine derivatives) .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Crystallization difficulties often stem from conformational flexibility. Strategies include:

  • Solvent screening : Test polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents .
  • Co-crystallization : Add small-molecule co-formers to stabilize the lattice .
  • Low-temperature data collection : Reduces thermal motion artifacts in diffraction patterns .

Q. What mechanistic insights can be gained from studying its reactivity under varying conditions?

  • Acid/base stability : Test susceptibility to hydrolysis in acidic (HCl) or basic (NaOH) media to inform formulation strategies .
  • Oxidative stress assays : Evaluate thiol-disulfide interchange reactions involving the 2-thioxo group .
  • Photodegradation studies : Monitor UV-induced changes to assess stability for long-term storage .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting spectroscopic data for this compound?

  • NMR signal splitting : Use decoupling experiments or 2D-COSY to resolve overlapping peaks from morpholino or pyrido protons .
  • Mass spectrometry anomalies : Rule out adduct formation (e.g., sodium/potassium) by comparing ESI+ and ESI– modes .

Q. What statistical approaches are appropriate for validating biological activity in replicate experiments?

  • ANOVA with post-hoc tests : For comparing multiple treatment groups (e.g., different analogs or concentrations) .
  • Bland-Altman plots : Assess reproducibility across technical or biological replicates .

Tables for Key Comparisons

Q. Table 1: Structural Analogues and Their Distinct Features

Compound ClassKey ModificationsBiological Activity ProfileReference
Pyrido[1,2-a]pyrimidin-4-ones9-Methyl substitutionAnticancer, kinase inhibition
Thiazolidinones2-Thioxo groupAntimicrobial, antidiabetic
Morpholine derivativesMorpholino substituent at C2Enhanced solubility, CNS activity

Q. Table 2: Common Synthetic Challenges and Solutions

IssueSolutionReference
Low yield in cyclizationOptimize catalyst (e.g., Pd/C) or solvent
Stereochemical impuritiesUse chiral auxiliaries or HPLC separation
Byproduct formationMonitor via TLC and adjust stoichiometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.